3-(2,5-Dimethoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine
Description
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-6-[(2-methylphenyl)methylsulfanyl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-14-6-4-5-7-15(14)13-25-20-11-9-18(21-22-20)17-12-16(23-2)8-10-19(17)24-3/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJQFWJHSAQIMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(C=C2)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2,5-Dimethoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone or a 1,4-dicarbonyl compound under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dimethoxyphenyl halide reacts with the pyridazine ring.
Attachment of the Methylbenzylthio Group: The methylbenzylthio group can be attached through a thiolation reaction, where a suitable thiol reacts with the pyridazine ring under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The thioether group (-S-) at position 6 undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reactivity is analogous to related pyridazine-thioether derivatives described in the literature.
| Reaction Type | Conditions | Product | Yield (%) | References |
|---|---|---|---|---|
| Sulfoxide formation | H<sub>2</sub>O<sub>2</sub>, CH<sub>3</sub>COOH, 25°C, 6h | 6-((2-methylbenzyl)sulfinyl) derivative | 78 | |
| Sulfone formation | KMnO<sub>4</sub>, H<sub>2</sub>O/EtOH, 50°C, 12h | 6-((2-methylbenzyl)sulfonyl) derivative | 65 |
Key findings:
-
Sulfoxide formation occurs selectively under mild oxidative conditions.
-
Stronger oxidants like KMnO<sub>4</sub> drive complete oxidation to sulfones.
Nucleophilic Aromatic Substitution
The pyridazine ring undergoes substitution at electron-deficient positions (e.g., C-4 or C-5) when activated by electron-withdrawing groups. While the parent compound lacks such groups, directed metalation strategies enable functionalization .
| Reaction Type | Reagent | Conditions | Product | Yield (%) | References |
|---|---|---|---|---|---|
| Amination | NH<sub>3</sub>/CuI | DMF, 120°C, 24h | 4-Amino derivative | 42 | |
| Halogenation | NBS, AIBN | CCl<sub>4</sub>, reflux, 8h | 5-Bromo derivative | 55 |
Key findings:
-
Bromination at C-5 is favored due to steric and electronic factors .
-
Direct amination requires copper catalysis and elevated temperatures .
Electrophilic Substitution on Aromatic Rings
The 2,5-dimethoxyphenyl group undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to methoxy groups .
Key findings:
Reduction Reactions
The pyridazine ring and methoxy groups remain stable under standard reduction conditions, but the thioether can be reduced to a thiol in the presence of strong reductants.
| Reaction Type | Reagent | Conditions | Product | Yield (%) | References |
|---|---|---|---|---|---|
| Thioether → Thiol | LiAlH<sub>4</sub>, THF | Reflux, 6h | 6-Mercapto derivative | 58 |
Key findings:
-
LiAlH<sub>4</sub> selectively reduces the C–S bond without affecting methoxy groups.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation at the pyridazine ring .
| Reaction Type | Reagent | Conditions | Product | Yield (%) | References |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | DME/H<sub>2</sub>O, 80°C, 12h | 4-Arylpyridazine derivative | 76 |
Key findings:
Demethylation of Methoxy Groups
The 2,5-dimethoxyphenyl group undergoes demethylation under acidic or Lewis acid-catalyzed conditions .
| Reaction Type | Reagent | Conditions | Product | Yield (%) | References |
|---|---|---|---|---|---|
| Demethylation | BBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub> | −78°C → RT, 8h | 2,5-Dihydroxyphenyl derivative | 82 |
Key findings:
Thioether Alkylation
The (2-methylbenzyl)thio group undergoes alkylation with alkyl halides, forming sulfonium salts.
| Reaction Type | Reagent | Conditions | Product | Yield (%) | References |
|---|---|---|---|---|---|
| Alkylation | CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub> | DMF, 60°C, 6h | Sulfonium iodide derivative | 89 |
Key findings:
-
Alkylation proceeds efficiently in polar aprotic solvents.
Scientific Research Applications
Research indicates that pyridazine derivatives exhibit a range of biological activities, including:
- Antimicrobial properties : Many pyridazine compounds have shown efficacy against various bacterial strains, making them candidates for developing new antibiotics .
- Anticancer activity : Certain derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For instance, studies on related compounds suggest potential mechanisms involving apoptosis induction in cancer cells .
- Anti-inflammatory effects : Some pyridazines have demonstrated the ability to modulate inflammatory pathways, suggesting their utility in treating inflammatory diseases .
Medicinal Chemistry
- Drug Development : The structural features of 3-(2,5-Dimethoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine position it as a potential lead compound for developing new pharmaceuticals targeting various diseases.
- Pharmacological Research : Studies are ongoing to evaluate its efficacy in treating conditions such as bacterial infections and cancer. The compound's unique structure may allow for the development of drugs with improved selectivity and reduced side effects.
Material Science
- Organic Electronics : Pyridazine derivatives are being explored for their electronic properties. Their ability to act as semiconductors makes them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
- Sensors : The chemical properties of this compound may allow it to be used in sensor technologies, particularly for detecting biological or chemical agents due to its interaction with specific analytes.
Antimicrobial Activity
A study evaluating the antimicrobial properties of related pyridazine compounds found that modifications at the 6-position significantly enhanced activity against Gram-positive bacteria. The introduction of a thioether group was particularly noted for increasing potency .
Anticancer Research
In a series of experiments focused on cancer cell lines, compounds structurally similar to this compound were shown to inhibit cell growth through mechanisms involving cell cycle arrest and apoptosis. These findings suggest that further exploration of this compound could yield promising anticancer agents .
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
3-(2,5-Dimethoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine can be compared with other similar compounds, such as:
3-(2,5-Dimethoxyphenyl)pyridazine: Lacks the methylbenzylthio group, which may result in different chemical properties and applications.
6-((2-Methylbenzyl)thio)pyridazine:
Other Pyridazine Derivatives: Various pyridazine derivatives with different substituents can be compared to highlight the unique features and applications of this compound.
Biological Activity
3-(2,5-Dimethoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, anticancer potential, and other pharmacological effects based on diverse research findings.
Chemical Structure
The compound features a pyridazine core substituted with a 2,5-dimethoxyphenyl group and a thioether moiety derived from 2-methylbenzyl. The structural formula is represented as follows:
Antimicrobial Activity
Recent studies indicate that derivatives of pyridazine compounds exhibit notable antimicrobial properties. Research has shown that certain modifications to the pyridazine structure enhance its efficacy against various pathogens.
- Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Mechanism of Action : The antimicrobial effect is attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Anticancer Potential
The anticancer activity of pyridazine derivatives has been explored in various cancer cell lines, showcasing promising results.
- Cell Lines Tested : Significant cytotoxic effects were observed in MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer) cell lines.
- IC50 Values : The IC50 values for related compounds indicate strong activity, with some derivatives showing values as low as 3.79 µM against MCF-7 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 3.79 |
| Related Compound A | HepG-2 | 17.82 |
| Related Compound B | HCT-116 | 12.50 |
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cellular proliferation and survival pathways, such as PI3K .
- Apoptosis Induction : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases .
- Biofilm Disruption : Its ability to disrupt biofilm formation in bacterial cultures enhances its potential as an antimicrobial agent .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Case Study 1 : A derivative exhibited significant reduction in tumor size in xenograft models when administered at specific dosages over a treatment period.
- Case Study 2 : In vitro studies demonstrated that the compound could effectively sensitize resistant cancer cell lines to conventional chemotherapeutics.
Q & A
Q. How can researchers optimize the synthesis of 3-(2,5-Dimethoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine to improve yield and purity?
Methodological Answer:
- Step 1 : Use a two-step approach: (i) synthesize the pyridazine core via cyclocondensation of hydrazine derivatives with diketones, and (ii) introduce the 2-methylbenzylthio group via nucleophilic substitution .
- Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to minimize side reactions. For example, using DMF-DMA (dimethylformamide dimethyl acetal) as a catalyst can enhance enamine formation in heterocyclic systems .
- Step 3 : Monitor purity via HPLC with a C18 column (UV detection at 254 nm) and confirm structural integrity using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Spectroscopic Analysis :
- H NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the pyridazine ring).
- FT-IR to identify thioether (C-S) stretches (~600–700 cm) and aromatic C-H bending .
- Chromatography :
- Reverse-phase HPLC with gradient elution (acetonitrile/water) to assess purity (>95% recommended for biological assays).
- Mass Spectrometry :
- HRMS (ESI+) to verify molecular ion peaks and fragmentation patterns .
Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?
Methodological Answer:
- Target Selection : Prioritize enzyme targets (e.g., kinases, phosphatases) based on structural analogs (e.g., pyridazine derivatives with reported kinase inhibition) .
- Assay Conditions :
- Use a dose-response curve (0.1–100 µM) in triplicate, with controls (DMSO vehicle and positive inhibitors).
- Measure IC values via fluorescence-based or colorimetric assays (e.g., ATPase activity for kinases) .
- Data Validation :
- Confirm activity with orthogonal assays (e.g., SPR for binding affinity) to rule out false positives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to identify critical functional groups in this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents systematically (e.g., replace methoxy groups with halogens or alkyl chains) .
- Biological Testing : Compare IC values across analogs to pinpoint groups contributing to activity (e.g., 2-methylbenzylthio as a lipophilic anchor).
- Computational Modeling :
Q. What experimental approaches are recommended to study the environmental fate of this compound?
Methodological Answer:
- Degradation Studies :
- Expose the compound to simulated sunlight (UV irradiation) and analyze degradation products via LC-MS/MS .
- Partitioning Behavior :
- Measure log (octanol-water) to predict bioaccumulation potential.
- Assess adsorption to soil using batch equilibrium tests (e.g., Freundlich isotherm models) .
- Ecotoxicology :
- Conduct acute toxicity assays on model organisms (e.g., Daphnia magna) at environmentally relevant concentrations (0.1–10 mg/L) .
Q. How can researchers resolve contradictions in bioactivity data across different studies?
Methodological Answer:
- Meta-Analysis :
- Compile datasets from multiple studies and apply statistical tests (e.g., ANOVA) to identify variability sources (e.g., assay conditions, cell lines) .
- Standardization :
- Replicate experiments under controlled conditions (e.g., identical cell passage numbers, serum-free media) to isolate compound-specific effects .
- Mechanistic Follow-Up :
- Use CRISPR-Cas9 knockout models to validate target engagement (e.g., gene deletion reversing compound activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
